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Compound of Interest

2,2-dimethyl-6-nitro-2H-pyrido[3,2-
bj[1,4]oxazin-3(4H)-one

Cat. No.: B1388420

Compound Name:

Introduction: The Therapeutic Promise of
Pyridazinone Derivatives

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that
have garnered significant interest in medicinal chemistry.[1] This is due to their broad spectrum
of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1]
[2] A primary mechanism of action for many pyridazinone-based compounds is the inhibition of
phosphodiesterase (PDE) enzymes, particularly PDE3.[3][4] PDE3 inhibition prevents the
breakdown of cyclic adenosine monophosphate (cCAMP), leading to increased intracellular
CAMP levels. This cascade results in smooth muscle relaxation, vasodilation, and positive
inotropic effects on the heart.[3][5]

One of the most well-known pyridazinone derivatives is Levosimendan, which acts as a calcium
sensitizer and an opener of ATP-dependent potassium channels.[6][7][8] This dual mechanism
enhances cardiac contractility without significantly increasing myocardial oxygen demand,
making it a valuable agent in the treatment of acute decompensated heart failure.[9][10]
Beyond heatrt failure, pyridazinone derivatives are being explored for their therapeutic potential
in pulmonary hypertension, inflammatory diseases, and various cancers.[5][11][12]
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This guide provides a comprehensive framework for designing and executing robust in vivo
studies to evaluate the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of
novel pyridazinone derivatives. The protocols and insights herein are designed for researchers,
scientists, and drug development professionals aiming to translate promising compounds from
the bench to preclinical validation.

Part 1: Pre-formulation and Compound
Characterization

A successful in vivo study begins long before the first animal is dosed. Proper characterization
and formulation of the test compound are critical for ensuring accurate, reproducible results.
Poorly soluble compounds, in particular, pose a significant challenge as their low solubility can
lead to poor absorption and low bioavailability, complicating the assessment of their true
efficacy and toxicity.[13][14]

Causality Behind Formulation Choices: The goal of pre-formulation is to develop a vehicle that
can safely and consistently deliver the desired dose of the pyridazinone derivative into the
systemic circulation of the test animal. The choice of formulation strategy is dictated by the
physicochemical properties of the compound, primarily its aqueous solubility and stability.[15]
Strategies range from simple pH-adjusted aqueous solutions for soluble compounds to
complex lipid-based systems or nanosuspensions for those with poor solubility.[13][16][17]

Protocol 1: Vehicle Screening and Formulation
Development

Objective: To identify a safe and effective vehicle for the administration of a pyridazinone
derivative in a rodent model.

Principle: This protocol involves systematically testing the solubility of the compound in a panel
of pharmaceutically acceptable excipients. The goal is to find a single solvent or a combination
of co-solvents, surfactants, or complexing agents that can dissolve the drug at the required
concentration and is well-tolerated by the animal.[13]

Materials:

e Pyridazinone test compound
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Solvents: Water, Saline, Phosphate-Buffered Saline (PBS)

Co-solvents: Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Ethanol

Surfactants: Tween® 80, Kolliphor® EL (Cremophor® EL)

Complexing agents: Hydroxypropyl-3-cyclodextrin (HPBCD)

Vortex mixer, magnetic stirrer, pH meter, analytical balance
Procedure:

o Determine Target Concentration: Based on in vitro potency and desired in vivo exposure,
calculate the highest dose concentration required for the planned studies.

e Aqueous Solubility:

o Accurately weigh the test compound and add it to a known volume of water, saline, and
PBS.

o Vortex and/or sonicate the mixture.

o Visually inspect for complete dissolution. If the compound is acidic or basic, adjust the pH
to see if solubility improves.[13]

e Co-Solvent Screening:

o If aqueous solubility is insufficient, test binary or ternary solvent systems. A common
starting point for a poorly soluble neutral compound is a vehicle containing a co-solvent
and a surfactant.

o Example Vehicle Ratios to Test:
= 10% PEG400 / 90% Saline
» 10% Kolliphor® EL / 90% Water

» 5% Ethanol / 5% Kolliphor® EL / 90% Water
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o Complexation:
o Prepare a solution of HPBCD (e.g., 20-40% w/v) in water.

o Add the test compound and stir, sometimes with gentle heating, to facilitate complex

formation.[13]
e Nanosuspension (Advanced):

o For extremely insoluble compounds, consider creating a nanosuspension via wet media
milling or high-pressure homogenization. This increases the surface area and dissolution
rate.[14][17]

e Final Selection and Stability:
o Select the simplest vehicle that achieves the target concentration.

o Prepare a batch of the final formulation and store it under the intended experimental
conditions (e.g., room temperature, 4°C) for a defined period (e.g., 24-48 hours).

o Visually inspect for any signs of precipitation or chemical degradation before use.

Part 2: Pharmacokinetic (PK) and Pharmacodynamic
(PD) Studies

Pharmacokinetic studies describe what the body does to the drug (Absorption, Distribution,
Metabolism, Excretion - ADME), while pharmacodynamic studies describe what the drug does
to the body.[18] Establishing this relationship is fundamental to understanding a compound's

therapeutic potential.

Mechanism of Action: PDE3 Inhibition Pathway

Many pyridazinone derivatives exert their cardiovascular effects by inhibiting PDE3. This
inhibition leads to an increase in intracellular cAMP, which activates Protein Kinase A (PKA).
PKA then phosphorylates various downstream targets, resulting in vasodilation and increased

cardiac contractility.
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Caption: PDE3 inhibition by pyridazinone derivatives.

Protocol 2: Rodent Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of a pyridazinone derivative after
a single intravenous (1V) and oral (PO) administration in rats.

Principle: This study design allows for the determination of parameters such as clearance,
volume of distribution, half-life, and oral bioavailability. Adherence to guidelines like the ARRIVE
guidelines is crucial for ensuring the quality and reproducibility of the data.[19][20][21]
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Materials:

Male Sprague-Dawley rats (8-10 weeks old)

Formulated pyridazinone derivative

Dosing syringes and gavage needles

Blood collection tubes (e.g., K2-EDTA coated)

Anesthesia (e.qg., isoflurane)

LC-MS/MS system for bioanalysis
Procedure:

e Animal Acclimatization: House animals for at least 5 days prior to the study to allow for
acclimatization.[22]

e Group Assignment:

o Group 1: IV administration (n=3-4 rats), e.g., 1 mg/kg.

o Group 2: PO administration (n=3-4 rats), e.g., 10 mg/kg.
e Dosing:

o Fast animals overnight before dosing (water ad libitum).

o Administer the compound via tail vein injection (IV) or oral gavage (PO).
e Blood Sampling:

o Collect blood samples (approx. 100-150 pL) from a suitable vessel (e.g., saphenous vein)
at predetermined time points.

o IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[18]

o PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[18]
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e Sample Processing:

o Immediately place blood into K2-EDTA tubes and invert to mix.

o Centrifuge to separate plasma.

o Store plasma samples at -80°C until bioanalysis.

o Bioanalysis:

o Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the

pyridazinone derivative in plasma.

e Data Analysis:

o Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate

PK parameters.

Typical PK Data Presentation:

Parameter IV (1 mglkg) PO (10 mg/kg) Description
Maximum observed
Cmax (ng/mL) 850 1200 )
plasma concentration
Tmax (hr) 0.083 1.0 Time to reach Cmax
Area under the
AUC(0-inf) (hr*ng/mL) 1500 7500 concentration-time
curve
TY (hr) 4.5 4.8 Elimination half-life
CL (mL/min/kg) 11.1 - Clearance
Volume of distribution
Vdss (L/kg) 3.5 -
at steady state
) o Fraction of oral dose
Oral Bioavailability ) )
- 50% reaching systemic
(F%) i i
circulation
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Note: Data are hypothetical and for illustrative purposes only.

Part 3: Efficacy Model Selection and Execution

The choice of an animal model is one of the most critical decisions in preclinical research.[23]
[24] The model should mimic the human disease pathophysiology as closely as possible to
provide predictive data on the compound's potential efficacy.[25][26]

Justification for Model Selection: For a pyridazinone derivative with expected cardiotonic and
vasodilatory effects, models of heart failure or pulmonary hypertension are appropriate.

¢ Heart Failure Models: Myocardial infarction (Ml) induced by coronary artery ligation is a
common model for heart failure with reduced ejection fraction (HFrEF).[27][28] Pressure-
overload models, such as transverse aortic constriction (TAC), are also widely used to
induce cardiac hypertrophy and subsequent failure.[28]

e Pulmonary Hypertension (PH) Models: The monocrotaline (MCT) rat model is a classic and
widely used model that induces robust pulmonary vascular remodeling and right ventricular
dysfunction.[29][30] Another common model involves exposing rodents to chronic hypoxia.
[31][32] More advanced "two-hit" models, like combining the VEGF receptor antagonist
Sugen 5416 with hypoxia (Su/Hx), produce a pathology that more closely resembles severe
human pulmonary arterial hypertension.[30][33]

Protocol 3: Efficacy in a Monocrotaline (MCT) Rat Model
of Pulmonary Hypertension

Objective: To evaluate the efficacy of a pyridazinone derivative in preventing or reversing the
progression of pulmonary hypertension in rats.

Principle: A single subcutaneous injection of monocrotaline in rats causes endothelial damage
in the pulmonary arteries, leading to progressive vascular remodeling, increased pulmonary
arterial pressure, right ventricular hypertrophy (RVH), and eventual right heart failure.[29] This
model is used to test compounds that may have vasodilatory and anti-proliferative effects on
the pulmonary vasculature.
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Caption: Experimental workflow for the MCT rat model.

Procedure:

o Disease Induction: Administer a single subcutaneous (s.c.) injection of MCT (60 mg/kg) to

male Sprague-Dawley rats on Day 0. A sham group should receive a saline injection.[29]

e Treatment Groups:

o

o

[¢]

o

Divide MCT-injected rats into treatment groups (n=8-10 per group).

Group 1: MCT + Vehicle (e.g., daily PO gavage).

Group 2: MCT + Pyridazinone Derivative (Low Dose, daily PO).

Group 3: MCT + Pyridazinone Derivative (High Dose, daily PO).

» Dosing Regimen: Begin daily dosing on Day 1 (for prevention) or Day 14 (for treatment of

established disease) and continue until the study endpoint on Day 28.

» Monitoring: Monitor animals daily for clinical signs of distress (e.g., labored breathing,

lethargy, piloerection). Record body weights weekly.

» Terminal Endpoint Analysis (Day 28):

[e]

Hemodynamics: Anesthetize the rat and perform a right heart catheterization to directly
measure Right Ventricular Systolic Pressure (RVSP).
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o Right Ventricular Hypertrophy: After euthanasia, excise the heart. Dissect the right
ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each section separately.
Calculate the Fulton Index (RV / (LV+S)) as a measure of RV hypertrophy.

o Histology: Perfuse and fix the lungs for histological analysis. Stain sections with
Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess vascular wall thickness
and remodeling.

Part 4: Safety and Toxicology Assessment

Preclinical safety evaluation is a mandatory step to identify potential adverse effects and
establish a safe dose range for further development.[34] Initial safety data can be gathered
from an acute toxicity study.

Protocol 4: Acute Oral Toxicity Study (Dose Range
Finding)
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs

of toxicity for a pyridazinone derivative after a single oral dose.

Principle: This study is typically performed according to OECD (Organisation for Economic Co-
operation and Development) guidelines, such as the Up-and-Down Procedure (UDP) (OECD
425) or the Fixed Dose Procedure (OECD 420).[22][35][36] The goal is to use a minimal
number of animals to estimate the acute toxicity and LD50 (the dose at which 50% of animals
are expected to die).[37][38]

Procedure (based on a simplified approach):

e Animal Selection: Use a single sex (typically female rats, as they are often slightly more
sensitive) for the initial study.[22]

e Dose Escalation:
o Dose a single animal at a starting dose (e.g., 300 mg/kg).

o Observe the animal closely for the first 4 hours and then daily for 14 days for clinical signs
of toxicity.[37]
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o Signs of Toxicity: Changes in skin and fur, eyes, respiratory patterns, autonomic effects
(e.g., salivation), central nervous system effects (e.g., tremors, convulsions), and
behavioral changes.[22]

e Decision Tree:

o If the animal survives and shows no signs of evident toxicity: Dose the next animal at a
higher dose (e.g., 2000 mg/kg).

o If the animal shows signs of toxicity: Dose the next animal at a lower dose.
o If the animal dies: Dose the next animal at a lower dose.

o Endpoint: Continue this sequential process until the MTD is identified or the limit dose (e.g.,
2000 or 5000 mg/kg) is reached without mortality.[36]

» Necropsy: At the end of the 14-day observation period, all surviving animals are humanely
euthanized and subjected to a gross necropsy to look for any organ abnormalities.

Data Presentation: Common Toxicological Observations

. Clinical Signs Gross Necropsy
Dose Level (mg/kg) Mortality - J Findi
serve indings

No abnormalities
300 0/1 None
noted

Mild lethargy for 2
1000 0/1 hours post-dose,

resolved by 4 hours

No abnormalities

noted

Severe lethargy,

tremors, labored ) )
2000 11 , o Stomach distension

breathing within 1

hour

Note: Data are hypothetical and for illustrative purposes only.
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Conclusion and Best Practices

The successful in vivo evaluation of pyridazinone derivatives requires a methodical, multi-
faceted approach. By integrating careful pre-formulation, robust PK/PD analysis, selection of
disease-relevant efficacy models, and diligent safety assessment, researchers can generate
the high-quality, reproducible data necessary for advancing promising therapeutic candidates.

Key Pillars for Success:

» Hypothesis-Driven Design: Every experiment should be designed to test a clear scientific
hypothesis.[39]

» Ethical Considerations: All animal studies must be conducted with ethical approval and in
accordance with institutional and national guidelines on animal welfare.

o Transparent Reporting: Adhere to reporting standards like the ARRIVE guidelines to ensure
that all aspects of the study design, execution, and analysis are communicated clearly,
allowing for proper evaluation and reproducibility.[40][41]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benthamdirect.com [benthamdirect.com]

2. sarpublication.com [sarpublication.com]

3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting
cardiovascular diseases and cancer - PMC [pmc.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. jaoc.samipubco.com [jaoc.samipubco.com]

6. Levosimendan: a calcium-sensitizing agent for the treatment of patients with
decompensated heart failure - PubMed [pubmed.ncbi.nim.nih.gov]

7. Levosimendan - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7610693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7393194/
https://en.wikipedia.org/wiki/ARRIVE_guidelines
https://www.benchchem.com/product/b1388420?utm_src=pdf-custom-synthesis
https://www.benthamdirect.com/content/journals/mc/10.2174/0115734064363384241217115624
https://sarpublication.com/media/articles/SARJPS_11_16-37_c.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11370926/
https://www.researchgate.net/publication/353841890_Pyridazine_derivatives_act_as_phosphodiesterase-III_IV_and_V_Inhibitors
https://jaoc.samipubco.com/article_134998_3ee6aa5390d59fe2a2d210e88f6c1277.pdf
https://pubmed.ncbi.nlm.nih.gov/16036037/
https://pubmed.ncbi.nlm.nih.gov/16036037/
https://en.wikipedia.org/wiki/Levosimendan
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

8. Areview of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
9. dovepress.com [dovepress.com]
10. derangedphysiology.com [derangedphysiology.com]

11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory
Pathways Targeting TxA2, TNF-a, and IL-6 - PubMed [pubmed.ncbi.nim.nih.gov]

12. jaoc.samipubco.com [jaoc.samipubco.com]

13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation
Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

14. sphinxsai.com [sphinxsai.com]

15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with
Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nim.nih.gov]

16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
17. mdpi.com [mdpi.com]
18. benchchem.com [benchchem.com]

19. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate
Animal Research - Office of the Vice President for Research | The University of lowa
[animal.research.uiowa.edu]

20. Home | ARRIVE Guidelines [arriveguidelines.org]
21. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
22. scribd.com [scribd.com]

23. Translational In Vivo Models for Cardiovascular Diseases - PubMed
[pubmed.ncbi.nim.nih.gov]

24. Designing an In Vivo Preclinical Research Study | MDPI [mdpi.com]

25. iv.iarjournals.org [iv.iiarjournals.org]

26. In vivo models for heart failure research - PubMed [pubmed.nchbi.nlm.nih.gov]
27. ahajournals.org [ahajournals.org]

28. In vivo models - Cardiomedex [cardiomedex.com]

29. ahajournals.org [ahajournals.org]

30. Experimental animal models of pulmonary hypertension: Development and challenges -
PMC [pmc.ncbi.nim.nih.gov]

31. journals.physiology.org [journals.physiology.org]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC1994023/
https://www.dovepress.com/use-of-levosimendan-in-acute-and-advanced-heart-failure-short-review-o-peer-reviewed-fulltext-article-TCRM
https://derangedphysiology.com/main/cicm-primary-exam/cardiovascular-system/Chapter-978/levosimendan
https://pubmed.ncbi.nlm.nih.gov/40814878/
https://pubmed.ncbi.nlm.nih.gov/40814878/
https://jaoc.samipubco.com/article_134998.html
https://dmpkservice.wuxiapptec.com/articles/46-enhancing-the-bioavailability-of-poorly-soluble-compounds-strategies-for-formulation-optimization-in-preclinical-studies/
https://dmpkservice.wuxiapptec.com/articles/46-enhancing-the-bioavailability-of-poorly-soluble-compounds-strategies-for-formulation-optimization-in-preclinical-studies/
https://sphinxsai.com/2012/july_sept12/pharm/pdfpharm/PT=03(914-923)AJ%2012.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3888743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3888743/
https://www.worldpharmatoday.com/biopharma/innovative-formulation-strategies-for-poorly-soluble-drugs/
https://www.mdpi.com/1424-8247/18/8/1089
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Pharmacokinetic_Profiles_of_Substituted_Pyridazines.pdf
https://animal.research.uiowa.edu/arrive-guidelines-animal-research-reporting-vivo-experiments
https://animal.research.uiowa.edu/arrive-guidelines-animal-research-reporting-vivo-experiments
https://animal.research.uiowa.edu/arrive-guidelines-animal-research-reporting-vivo-experiments
https://arriveguidelines.org/
https://arriveguidelines.org/arrive-guidelines
https://www.scribd.com/document/408903618/OECD-Acute-Oral-Toxicity-fixed-Dose-Procedure-420
https://pubmed.ncbi.nlm.nih.gov/26552402/
https://pubmed.ncbi.nlm.nih.gov/26552402/
https://www.mdpi.com/2673-4095/4/4/53
https://iv.iiarjournals.org/content/invivo/22/6/767.full.pdf
https://pubmed.ncbi.nlm.nih.gov/19181005/
https://www.ahajournals.org/doi/10.1161/res.0b013e3182582523
https://www.cardiomedex.com/cro-services/in-vivo-models/
https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.121.319971
https://pmc.ncbi.nlm.nih.gov/articles/PMC9240731/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9240731/
https://journals.physiology.org/doi/full/10.1152/ajplung.00217.2009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o 32. fortunejournals.com [fortunejournals.com]

» 33. Frontiers | An updated review of experimental rodent models of pulmonary hypertension
and left heart disease [frontiersin.org]

e 34. namsa.com [namsa.com]

o 35. researchgate.net [researchgate.net]

e 36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

o 37. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

o 38. oecd.org [oecd.org]

e 39. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nim.nih.gov]

e 40. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC
[pmc.ncbi.nlm.nih.gov]

e 41. ARRIVE guidelines - Wikipedia [en.wikipedia.org]

 To cite this document: BenchChem. [Application Notes & Protocols: In Vivo Experimental
Design with Pyridazinone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388420#in-vivo-experimental-design-with-
pyridoxazinone-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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